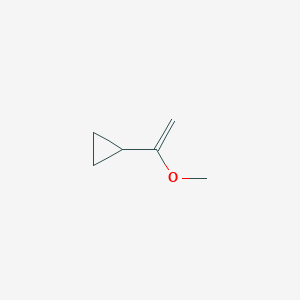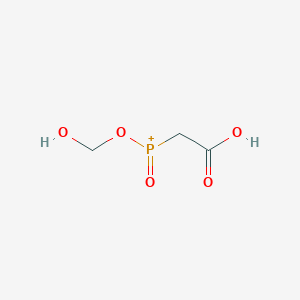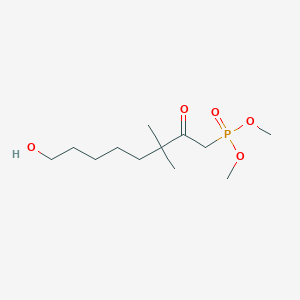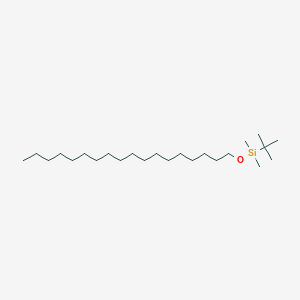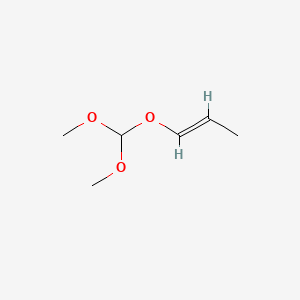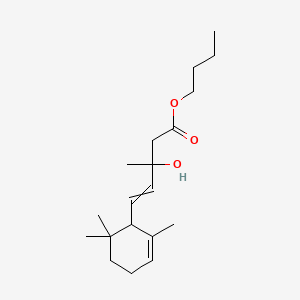
Dihexadecenyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexadecenyl hydrogen phosphate is a negatively charged lipid that is used for the formation of model membranes. It is known for its role in various scientific and industrial applications, particularly in the field of electrochemistry and sensor development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihexadecenyl hydrogen phosphate typically involves the reaction of hexadecenyl alcohol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the esterification of the alcohol with phosphoric acid, followed by purification steps to isolate the compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Dihexadecenyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.
Reduction: It can be reduced under specific conditions to form lower oxidation state phosphates.
Substitution: The hydrogen atom in the phosphate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various phosphates and substituted phosphates, depending on the specific reagents and conditions used .
Scientific Research Applications
Dihexadecenyl hydrogen phosphate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of dihexadecenyl hydrogen phosphate involves its interaction with various molecular targets and pathways. In electrochemical applications, it enhances the electron transfer rate and reduces the resistance to charge transfer, leading to improved sensitivity and selectivity of the modified electrodes . In biological systems, it interacts with lipid bilayers to form stable membranes, which can be used to study membrane dynamics and interactions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to dihexadecenyl hydrogen phosphate include:
Dihexadecyl phosphate: Another lipid used in the formation of model membranes.
Dicetyl phosphate: A similar compound with applications in electrochemistry and sensor development.
Uniqueness
This compound is unique due to its specific structure, which allows for enhanced interactions with molecular targets and improved performance in various applications. Its ability to form stable lipid bilayers and enhance electron transfer rates makes it particularly valuable in scientific research and industrial applications .
Properties
CAS No. |
65104-95-2 |
|---|---|
Molecular Formula |
C32H63O4P |
Molecular Weight |
542.8 g/mol |
IUPAC Name |
[(E)-hexadec-1-enyl] [(E)-hexadec-2-enyl] hydrogen phosphate |
InChI |
InChI=1S/C32H63O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29-30,32H,3-26,28,31H2,1-2H3,(H,33,34)/b29-27+,32-30+ |
InChI Key |
WHVCYBQKEYEREN-FBZAWFDBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/OP(=O)(O)OC/C=C/CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCC=COP(=O)(O)OCC=CCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


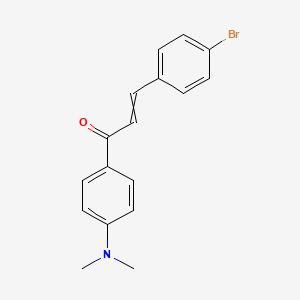
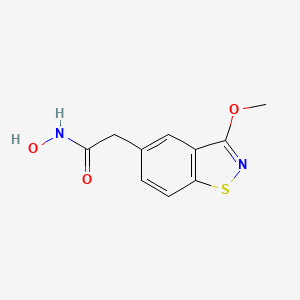
![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
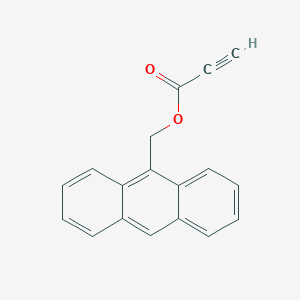
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
